molecular formula C3H9N3O B15273181 2-amino-N'-hydroxypropanimidamide

2-amino-N'-hydroxypropanimidamide

Cat. No.: B15273181
M. Wt: 103.12 g/mol
InChI Key: MNXGWKHGKABNQN-UHFFFAOYSA-N
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Description

2-Amino-N’-hydroxypropanimidamide is a chemical compound with the molecular formula C₃H₉N₃O It is an amidine derivative, characterized by the presence of an amino group and a hydroxy group attached to the propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diaminomaleonitrile with hydroxylamine under acidic conditions to yield the desired product . The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-amino-N’-hydroxypropanimidamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N’-hydroxyacetamidine: Similar structure but with an acetamidine backbone.

    2-Amino-N’-hydroxybutanimidamide: Similar structure but with a butanimidamide backbone.

Uniqueness

2-Amino-N’-hydroxypropanimidamide is unique due to its specific combination of amino and hydroxy groups attached to the propanimidamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C3H9N3O

Molecular Weight

103.12 g/mol

IUPAC Name

2-amino-N'-hydroxypropanimidamide

InChI

InChI=1S/C3H9N3O/c1-2(4)3(5)6-7/h2,7H,4H2,1H3,(H2,5,6)

InChI Key

MNXGWKHGKABNQN-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)N

Canonical SMILES

CC(C(=NO)N)N

Origin of Product

United States

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